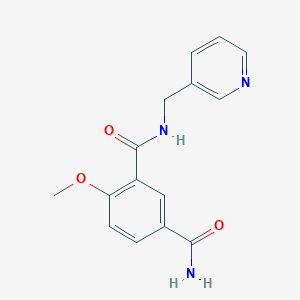
3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide, also known as PICA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PICA is a derivative of benzamide and is known to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide involves the selective blockade of the TRPV1 ion channel. This results in the inhibition of calcium influx, which is required for the activation of the channel. The inhibition of TRPV1 by 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide has been shown to reduce pain and inflammation in various animal models.
Biochemische Und Physiologische Effekte
3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its role in the inhibition of TRPV1, 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide has also been shown to inhibit the activity of the enzyme N-acylethanolamine acid amidase (NAAA). This enzyme is involved in the metabolism of endocannabinoids, which are known to play a role in various physiological processes such as pain perception, appetite regulation, and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide is its specificity for TRPV1. This makes it a valuable tool for studying the role of TRPV1 in various physiological processes. However, one of the limitations of 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide. One area of interest is the development of more potent and selective TRPV1 inhibitors. Another potential direction is the study of the role of 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide in the regulation of endocannabinoid signaling. Additionally, 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide could be used as a tool for the development of new therapies for pain and inflammation.
Synthesemethoden
The synthesis method for 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide involves the reaction of 3-carbamylpyridine with 4-methoxy-1-benzoyl chloride in the presence of a base. The reaction proceeds via an acylation reaction, resulting in the formation of 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide. The purity of the compound can be improved through recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide has been extensively studied for its potential applications in scientific research. One of the primary applications of 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide is in the study of ion channels. 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide has been shown to selectively block the TRPV1 ion channel, which is involved in the perception of pain and temperature. This makes 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide a valuable tool for studying the role of TRPV1 in various physiological processes.
Eigenschaften
CAS-Nummer |
108828-56-4 |
|---|---|
Produktname |
3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide |
Molekularformel |
C15H15N3O3 |
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
4-methoxy-3-N-(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-21-13-5-4-11(14(16)19)7-12(13)15(20)18-9-10-3-2-6-17-8-10/h2-8H,9H2,1H3,(H2,16,19)(H,18,20) |
InChI-Schlüssel |
QWZWECXMQXZQOG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N)C(=O)NCC2=CN=CC=C2 |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)N)C(=O)NCC2=CN=CC=C2 |
Andere CAS-Nummern |
108828-56-4 |
Synonyme |
3-carbamyl-(3'-picolyl)-4-methoxy-1-benzamide G 619 G-619 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)

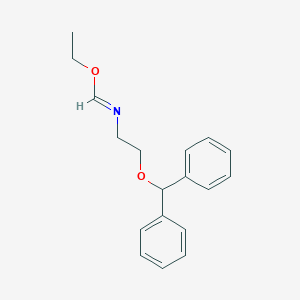



![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)
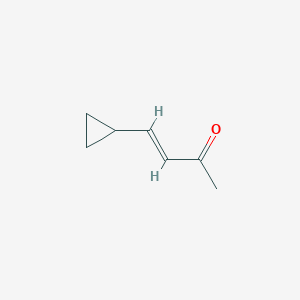

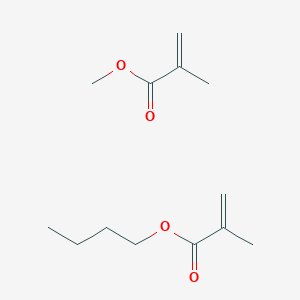

![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)
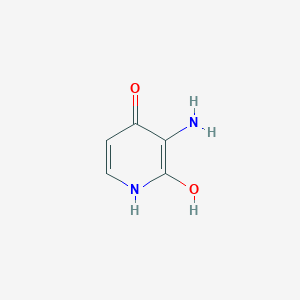
![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)